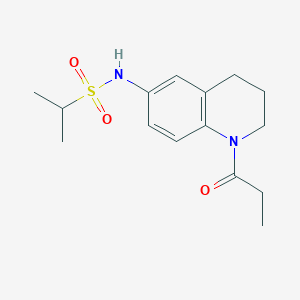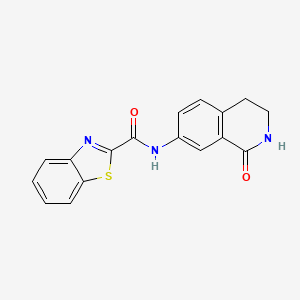
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that contains a tetrahydroquinoline core . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .科学研究应用
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been found to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory processes. In addition, it has been used to study the role of PDE-4 in the regulation of neurotransmission and the modulation of neuronal excitability. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
作用机制
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S acts as an inhibitor of PDE-4, which is an enzyme involved in the regulation of inflammatory processes. It binds to the active site of the enzyme, preventing it from breaking down cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in the regulation of inflammation. By inhibiting the breakdown of cAMP, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S increases the levels of cAMP in cells, thus reducing the inflammatory response.
Biochemical and Physiological Effects
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from oxidative damage, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to modulate neurotransmission, reduce neuronal excitability, and reduce the production of pro-inflammatory cytokines. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
实验室实验的优点和局限性
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available from chemical suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S also has some limitations. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it can be toxic at high concentrations, and its effects on humans are not yet known.
未来方向
Given the potential applications of N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S, there are a number of future directions that can be explored. These include further studies of its effects on inflammation, oxidative damage, and neurotransmission; further studies of its effects on human cells and tissues; and the development of new drugs based on N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S for the treatment of neurodegenerative diseases. In addition, further studies of its effects on other biological processes, such as cell signaling, apoptosis, and cell differentiation, could be conducted. Finally, further studies of its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects on the body.
合成方法
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S can be synthesized by a two-step process involving the condensation of 4-methylthiophene-2-sulfonamide with 3-amino-1-propanol, followed by the reaction of the resulting product with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The first step of the reaction is the condensation of 4-methylthiophene-2-sulfonamide and 3-amino-1-propanol to form a sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde to form the desired N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S.
属性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUKVOZACDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)

![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)
![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)
